Desmethyldoxepin hydrochloride, (E)-
CAS No.: 4504-96-5
Cat. No.: VC21345576
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 4504-96-5 |
---|---|
Molecular Formula | C18H20ClNO |
Molecular Weight | 301.8 g/mol |
IUPAC Name | (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; |
Standard InChI Key | GNPPEZGJRSOKRE-QFHYWFJHSA-N |
Isomeric SMILES | CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |
SMILES | CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Canonical SMILES | CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
(E)-Desmethyldoxepin hydrochloride is a hydrochloride salt of the (E)-isomer of desmethyldoxepin, also known as nordoxepin hydrochloride . The compound has several identifiers in chemical databases and reference standards.
Nomenclature and Identification
(E)-Desmethyldoxepin hydrochloride is officially designated as (E)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride . The compound has multiple CAS registry numbers associated with it, including 4504-96-5 and 2887-91-4 . It is also identified in chemical databases by its UNII code 4VQL417S2G and its InChIKey GNPPEZGJRSOKRE-QFHYWFJHSA-N .
Physical and Chemical Properties
The physical and chemical properties of (E)-desmethyldoxepin hydrochloride are derived from its parent structure and salt formation. The base compound (E)-desmethyldoxepin has a molecular formula of C18H19NO with a molecular weight of 265.35 g/mol, while the hydrochloride salt has the formula C18H19NO.ClH with a molecular weight of 301.811 g/mol .
Table 1. Physical and Chemical Properties of (E)-Desmethyldoxepin and its Hydrochloride Salt
Property | (E)-Desmethyldoxepin | (E)-Desmethyldoxepin Hydrochloride |
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Molecular Formula | C18H19NO | C18H19NO.ClH |
Molecular Weight | 265.3496 g/mol | 301.811 g/mol |
Stereochemistry | Achiral | Achiral |
E/Z Centers | 1 | 1 |
Charge | 0 | 0 |
Optical Activity | None | None |
Defined Stereocenters | 0/0 | 0/0 |
The parent compound exhibits specific physical characteristics including a melting point of 63-65°C and a boiling point estimated at 408.57°C . It has low water solubility (104.8mg/L at 25°C) but shows slight solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol .
Structural Relationship to Doxepin
(E)-Desmethyldoxepin hydrochloride is closely related to doxepin, a tricyclic antidepressant used for treating depression and sleep maintenance disorders.
Structural Comparison
(E)-Desmethyldoxepin is derived from doxepin through N-demethylation, resulting in the removal of one methyl group from the tertiary amine in doxepin . This structural modification leads to the secondary amine structure in desmethyldoxepin. The (E)-isomer designation refers to the specific geometric configuration around the double bond in the molecule .
Isomerism
An important structural characteristic of desmethyldoxepin is its geometric isomerism. The compound exists in two isomeric forms: the (E)-isomer and the (Z)-isomer . These isomers differ in the spatial arrangement of atoms around the double bond in the molecule, leading to distinct metabolic and pharmacological properties .
Metabolism and Pharmacokinetics
The metabolic fate of (E)-desmethyldoxepin hydrochloride is a critical aspect of its pharmacological profile, particularly in relation to its parent compound doxepin.
Metabolic Pathways
(E)-Desmethyldoxepin is formed through the N-demethylation of doxepin, a process that occurs in humans during the metabolism of the antidepressant . Research has demonstrated that this N-demethylation can also involve geometric isomerization, with both E and Z isomers being formed from their respective doxepin precursors .
Role of CYP2D6
A significant finding in the metabolism of (E)-desmethyldoxepin is the role of the cytochrome P450 enzyme CYP2D6. Studies with liver microsomes having measurable CYP2D6 activity showed that the consumption of E-doxepin was greater than that of Z-doxepin . Furthermore, there are distinct differences in the metabolic fates of the E and Z isomers of desmethyldoxepin:
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E-N-desmethyldoxepin undergoes further oxidation catalyzed by CYP2D6
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Z-N-desmethyldoxepin appears to be a terminal oxidative metabolite
The inhibition of CYP2D6 by quinidine was shown to inhibit the consumption of E-N-desmethyldoxepin, confirming the role of this enzyme in its metabolism .
CYP2D6 has been identified as a major oxidative enzyme in doxepin metabolism, predominantly catalyzing hydroxylation with an exclusive preference for the E-isomers . This differential metabolism explains the apparent enrichment of Z-N-desmethyldoxepin observed in metabolic studies .
Table 2. Comparative Metabolism of E and Z Isomers of Desmethyldoxepin
Feature | (E)-Desmethyldoxepin | (Z)-Desmethyldoxepin |
---|---|---|
CYP2D6 Affinity | High | Low |
Metabolic Fate | Undergoes further oxidation | Terminal metabolite |
Response to CYP2D6 Inhibition | Metabolism inhibited by quinidine | Minimal effect |
Relative Metabolic Rate | More rapid | Slower |
Metabolic Pathways | Multiple pathways | Limited pathways |
Analytical Applications and Standards
(E)-Desmethyldoxepin hydrochloride has important applications in analytical chemistry and pharmacological research.
Use as Reference Standard
The compound serves as an important analytical reference standard in various applications:
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It is used in liquid chromatography/mass spectrometry (LC/MS) or gas chromatography/mass spectrometry (GC/MS) methods
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It has applications in urine drug testing, clinical toxicology, and forensic analysis
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It functions as a standard for monitoring doxepin metabolism and pharmacokinetics
Specific Analytical Methods
One specific analytical application of desmethyldoxepin solution is its use as an internal standard in high-performance liquid chromatographic (HPLC) determination of bupivacaine in human serum samples . This application leverages the compound's physical and chemical properties to enable accurate quantification of the local anesthetic bupivacaine.
Pharmacological Significance
The pharmacological properties of (E)-desmethyldoxepin hydrochloride are integral to understanding the clinical effects of doxepin therapy.
Metabolite Activity Profile
The distinct metabolic profile of (E)-desmethyldoxepin, particularly its interaction with CYP2D6, may have implications for the variability in clinical response to doxepin . The relatively more rapid metabolism of E-isomeric forms and the limited metabolic pathways for the Z-isomers explain the apparent enrichment of Z-N-desmethyldoxepin observed in pharmacokinetic studies .
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